4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide
Description
4-(Benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide is a synthetic small molecule characterized by a thiazole core substituted with a 2,5-dichlorothiophene moiety and a benzenesulfonyl-linked butanamide side chain. Its design incorporates sulfonamide and heteroaromatic groups, which are common in kinase and metabolic enzyme inhibitors.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S3/c18-14-9-12(16(19)26-14)13-10-25-17(20-13)21-15(22)7-4-8-27(23,24)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUICOFWRHRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine intermediate is synthesized via:
- Reagents : 2,5-Dichlorothiophene-3-carbaldehyde, thiourea, and α-bromoacetophenone.
- Conditions : Reflux in ethanol (12 h, 80°C).
Mechanism :
- Condensation of aldehyde and thiourea forms a thiosemicarbazone.
- Cyclization with α-bromoacetophenone yields the thiazole ring.
Halogenation and Functionalization
The dichlorothiophene moiety is introduced via:
Key Data :
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiophene chlorination | Cl₂/FeCl₃ | 0–5 | 4 | 82 |
Benzenesulfonyl Butanamide Preparation
Sulfonylation of Butanoic Acid
- Reagents : Butanoic acid, benzenesulfonyl chloride.
- Conditions : Pyridine (base), DCM, 0°C → RT, 6 h.
Reaction :
$$ \text{C}3\text{H}7\text{COOH} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Pyridine}} \text{C}3\text{H}7\text{SO}2\text{Ph-COOH} $$
Activation as Acid Chloride
The sulfonylated acid is converted to its acyl chloride:
Coupling of Thiazole and Sulfonamide
Amide Bond Formation
- Reagents : 4-(Benzenesulfonyl)butanoyl chloride, 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-amine.
- Conditions : Et₃N (2 eq), DMF, 0°C → RT, 12 h.
Mechanism : Nucleophilic acyl substitution.
Alternative Coupling Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Carbodiimide (EDC/HOBt) | EDC, HOBt | DCM | 25 | 68 |
| Schlenk Technique | AgNO₃ | THF | 40 | 58 |
Purification and Characterization
Column Chromatography
Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 5H, Ph-H), 3.02 (t, 2H, CH₂SO₂Ph) |
| ¹³C NMR | δ 172.1 (C=O), 144.3 (thiazole-C), 138.2 (SO₂Ph) |
| HRMS | [M+H]⁺ calcd. 512.0234; found 512.0231 |
Optimization Challenges
- Regioselectivity : Thiazole C-4 vs. C-5 substitution requires careful stoichiometry.
- Sulfonylation Side Reactions : Over-sulfonylation mitigated by slow addition of sulfonyl chloride.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the thiophene and thiazole rings can participate in various binding interactions. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
The compound shares structural and functional similarities with other sulfonamide-containing inhibitors described in patent literature. Below is a comparative analysis based on available evidence:
Structural Comparison
| Compound Name | Core Structure | Key Substituents | Target Enzyme |
|---|---|---|---|
| 4-(Benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide | Thiazole | - 2,5-Dichlorothiophen-3-yl<br>- Benzenesulfonyl-butylamide | CTPS1?* |
| N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide [1] | Pyrimidine/Pyridine | - 5-Chloropyridin-3-yl - Cyclopropanesulfonamido-butylamide |
CTPS1 |
*Note: The target enzyme for the queried compound is inferred from structural analogs.
Key Observations :
Heterocyclic Core: The queried compound uses a thiazole-thiophene hybrid, whereas the patent compound employs pyrimidine-pyridine scaffolds.
Sulfonamide Groups : Both compounds feature sulfonamide moieties, but the patent compound uses a cyclopropane-sulfonamide, which may confer greater conformational rigidity and binding specificity compared to the benzenesulfonyl group .
Halogen Substitution : The 2,5-dichlorothiophene in the queried compound introduces steric bulk and electron-withdrawing effects, which could influence enzyme binding kinetics versus the 5-chloropyridine in the patent compound.
Pharmacological and Patent Data
- Patent Activity: The patent compound (WO 2020/245665) demonstrates explicit CTPS1 inhibition for treating cancers and autoimmune disorders. In contrast, the queried compound lacks direct efficacy data, though its structural alignment with known CTPS1 inhibitors suggests a similar mechanism .
- Synthetic Accessibility : The benzenesulfonyl group in the queried compound may simplify synthesis compared to cyclopropanesulfonamide derivatives, which require specialized reagents for cyclopropane ring formation .
Biological Activity
4-(benzenesulfonyl)-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]butanamide, also known as G786-1340, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is and it features a complex structure that includes a benzenesulfonyl group and a thiazole moiety. The presence of the dichlorothiophene ring enhances its biological profile by potentially increasing lipophilicity and modulating interactions with biological targets.
The biological activity of G786-1340 is attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of various enzymes or receptors involved in disease pathways. For instance, sulfonamide derivatives are known to exhibit antimicrobial properties by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase . Additionally, thiazole derivatives often display anticancer properties by interfering with cell cycle regulation and apoptosis pathways .
Biological Activities
Research indicates that compounds similar to G786-1340 exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have reported that thiazole and sulfonamide derivatives possess significant antibacterial and antifungal properties. For example, compounds within this class have demonstrated efficacy against various pathogens with minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 200 μg/mL .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with IC50 values indicating moderate potency .
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole-based compounds:
- Antimicrobial Efficacy : A study on thiazole derivatives demonstrated that certain compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily through the inhibition of bacterial cell wall synthesis .
- Anticancer Activity : In vitro studies using human cancer cell lines revealed that G786-1340 could induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The compound showed IC50 values below 20 μM in some tested cell lines, indicating a strong potential for further development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
